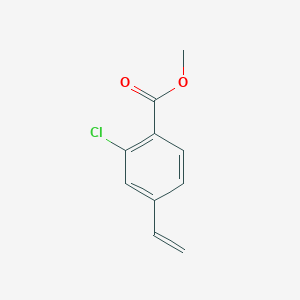

Methyl 2-chloro-4-vinylbenzoate

説明

Methyl 2-chloro-4-vinylbenzoate (C₁₀H₉ClO₂) is a substituted benzoate ester characterized by a chlorine atom at the ortho position and a vinyl group at the para position on the aromatic ring. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and polymer precursors. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the electron-rich vinyl group, enabling participation in cross-coupling reactions and polymerization processes . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica, suggesting challenges in synthesis, stability, or market demand .

特性

分子式 |

C10H9ClO2 |

|---|---|

分子量 |

196.63 g/mol |

IUPAC名 |

methyl 2-chloro-4-ethenylbenzoate |

InChI |

InChI=1S/C10H9ClO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3-6H,1H2,2H3 |

InChIキー |

DKPKLWLZSJTADY-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C=C(C=C1)C=C)Cl |

製品の起源 |

United States |

類似化合物との比較

Methyl 4-chloro-2-fluorobenzoate

Structural Similarities and Differences :

- Molecular Formula : C₈H₆ClFO₂ vs. C₁₀H₉ClO₂.

- Substituents : The former features fluorine at the ortho position and chlorine at the para position, while the latter has chlorine at ortho and a vinyl group at para.

- Physicochemical Properties :

- Molar Mass : 188.58 g/mol (Methyl 4-chloro-2-fluorobenzoate) vs. 196.63 g/mol (Methyl 2-chloro-4-vinylbenzoate) .

- Reactivity : Fluorine’s strong electron-withdrawing nature enhances electrophilic substitution resistance compared to the vinyl group, which may promote π-orbital interactions in polymerization .

Methyl Salicylate (Methyl 2-hydroxybenzoate)

Key Contrasts :

- Functional Groups : Methyl salicylate contains a hydroxyl group esterified at the ortho position, whereas this compound lacks hydroxyl functionality.

- Applications : Methyl salicylate is widely used in topical analgesics and fragrances due to its volatility and low toxicity, whereas the discontinued status of this compound limits its practical applications .

Diterpene-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Structural Complexity :

- These compounds, such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂), feature fused terpene backbones with ester groups, contrasting with the simpler aromatic structure of this compound .

- Stability : Diterpene esters exhibit higher thermal stability due to rigid bicyclic frameworks, whereas the vinyl group in this compound may render it prone to radical-initiated degradation .

Data Table: Comparative Properties of Methyl Esters

Research Findings and Critical Analysis

- Reactivity Trends : The vinyl group in this compound facilitates polymerization but may lead to unintended side reactions under oxidative conditions, unlike fluorine-substituted analogs .

- Synthesis Challenges : The discontinuation of this compound () contrasts with the commercial availability of Methyl 4-chloro-2-fluorobenzoate, suggesting divergent synthetic feasibility or regulatory hurdles.

- Environmental Impact : Methyl salicylate’s volatility (a VOC) raises concerns in atmospheric chemistry, whereas this compound’s chlorine content necessitates careful disposal to avoid halogenated pollutant formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。